molecular formula C21H19F3N4OS B11564669 6-(2-phenylethyl)-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-(2-phenylethyl)-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11564669
M. Wt: 432.5 g/mol
InChI Key: NOQPJIIHQHHXNB-UHFFFAOYSA-N
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Description

6-(2-phenylethyl)-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its structure features a pyrimidine ring fused with a tetrahydropyrimidine ring, along with phenylethyl and trifluoromethylphenyl substituents, and a sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-phenylethyl)-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is as follows:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring. This can be achieved by reacting appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Formation of Tetrahydropyrimidine Ring: The pyrimidine intermediate is then subjected to cyclization reactions to form the tetrahydropyrimidine ring. This step often involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Introduction of Phenylethyl and Trifluoromethylphenyl Groups: The phenylethyl and trifluoromethylphenyl substituents are introduced through nucleophilic substitution reactions. This can be achieved by reacting the intermediate with appropriate halides or sulfonates in the presence of a base like potassium carbonate.

    Addition of Sulfanyl Group: The final step involves the introduction of the sulfanyl group. This can be done by reacting the intermediate with thiols or disulfides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: The compound can be reduced at various positions, such as the pyrimidine ring or the phenylethyl group. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The phenylethyl and trifluoromethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halides, sulfonates, and organometallic compounds are often employed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, sulfonates, organometallic compounds.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives, reduced phenylethyl derivatives.

    Substitution: Substituted phenylethyl and trifluoromethylphenyl derivatives.

Scientific Research Applications

6-(2-phenylethyl)-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its functional groups can undergo various chemical transformations, making it versatile in organic synthesis.

    Materials Science: The compound’s unique structure and properties make it of interest in the development of new materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies to understand its interactions with biological systems, including its binding to proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 6-(2-phenylethyl)-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The trifluoromethylphenyl group enhances its binding affinity, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The pyrimidine and tetrahydropyrimidine rings provide structural stability and contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    6-(2-phenylethyl)-2-sulfanyl-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one: Similar structure but lacks the trifluoromethyl group.

    6-(2-phenylethyl)-2-sulfanyl-1-[3-(methyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one: Similar structure but has a methyl group instead of a trifluoromethyl group.

    6-(2-phenylethyl)-2-sulfanyl-1-[3-(chloromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one: Similar structure but has a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 6-(2-phenylethyl)-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one enhances its lipophilicity and metabolic stability, making it more suitable for certain applications, particularly in medicinal chemistry. The trifluoromethyl group also influences the compound’s electronic properties, potentially enhancing its binding affinity to biological targets.

Properties

Molecular Formula

C21H19F3N4OS

Molecular Weight

432.5 g/mol

IUPAC Name

6-(2-phenylethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C21H19F3N4OS/c22-21(23,24)15-7-4-8-16(11-15)28-18-17(19(29)26-20(28)30)12-27(13-25-18)10-9-14-5-2-1-3-6-14/h1-8,11,25H,9-10,12-13H2,(H,26,29,30)

InChI Key

NOQPJIIHQHHXNB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CCC3=CC=CC=C3)N(C(=S)NC2=O)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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